molecular formula C23H43NO12 B3325079 Acid-apeg6-acid n-boc CAS No. 2055023-35-1

Acid-apeg6-acid n-boc

Cat. No. B3325079
CAS RN: 2055023-35-1
M. Wt: 525.6 g/mol
InChI Key: HVRLCVIGYIBUGD-UHFFFAOYSA-N
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Description

Acid-apeg6-acid n-boc is a compound that has generated considerable interest in various fields of research and industry due to its unique properties and potential applications. It is often used in organic synthesis as a protecting group .


Synthesis Analysis

The synthesis of Acid-apeg6-acid n-boc involves the use of tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . An efficient and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of Acid-apeg6-acid n-boc is derived from a tert-butoxycarbonyl (Boc) group . The Boc group reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .


Chemical Reactions Analysis

The chemical reactions involving Acid-apeg6-acid n-boc primarily involve the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid . An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described .

Scientific Research Applications

Formation of Stable Amide Bonds

“N-Boc-N-bis(PEG3-acid)” is a branched PEG molecule that can react with amino entities to form a stable amide bond . This property makes it useful in a variety of research applications where stable amide bonds are required.

Deprotection under Acidic Conditions

The Boc group in “N-Boc-N-bis(PEG3-acid)” can be removed under acidic conditions . This allows for further reactions to occur with the deprotected amine group, expanding its utility in various chemical synthesis processes.

Use in PEG Conjugations

“N-Boc-N-bis(PEG3-acid)” is a branched PEG derivative with a Boc protected amino group and two terminal carboxylic acids . This structure makes it suitable for use in PEG conjugations, a common technique in bioconjugate chemistry.

Use in PROTAC Linker Synthesis

“N-Boc-N-bis(PEG3-acid)” can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of “N-Boc-N-bis(PEG3-acid)” in PROTAC linker synthesis expands its applications in drug discovery and development.

N-Boc Protection of Amines

“N-Boc-N-bis(PEG3-acid)” can be used for the N-Boc protection of amines . This is a critical step in many synthetic processes, as it allows for selective reactions to occur at other parts of the molecule while the amine group is protected.

Use in Green Chemistry

The use of “N-Boc-N-bis(PEG3-acid)” aligns with the principles of green chemistry . Its deprotection can be achieved using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method is efficient, sustainable, and results in excellent yields of deprotected N-Boc derivatives .

Mechanism of Action

Target of Action

N-Boc-N-bis(PEG3-acid), also known as Acid-apeg6-acid n-boc, is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, the primary targets of N-Boc-N-bis(PEG3-acid) are the proteins that are intended to be degraded by the PROTACs it helps form .

Mode of Action

N-Boc-N-bis(PEG3-acid) acts as a linker in PROTAC molecules, joining two essential ligands . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . N-Boc-N-bis(PEG3-acid) can react with amino entities to form a stable amide bond . The Boc group can be removed under acidic conditions .

Biochemical Pathways

The biochemical pathways affected by N-Boc-N-bis(PEG3-acid) are those involved in protein degradation . By forming PROTACs that target specific proteins for degradation, N-Boc-N-bis(PEG3-acid) can influence the levels of these proteins within the cell . This can have downstream effects on any cellular processes in which these proteins are involved .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .

Result of Action

The primary result of the action of N-Boc-N-bis(PEG3-acid) is the degradation of specific target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to these proteins, N-Boc-N-bis(PEG3-acid) enables their selective degradation . This can lead to changes in cellular processes and potentially provide a therapeutic effect .

Action Environment

The action of N-Boc-N-bis(PEG3-acid) can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the stability and efficacy of the PROTACs it forms can be affected by factors such as temperature and pH . .

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-1,3-Diaminopropane, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research on Acid-apeg6-acid n-boc could focus on developing more efficient and environmentally friendly methods for the addition and removal of the Boc group . Additionally, more research is needed to fully understand the physical and chemical properties of Acid-apeg6-acid n-boc and its potential applications in various fields.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO12/c1-23(2,3)36-22(29)24(6-10-32-14-18-34-16-12-30-8-4-20(25)26)7-11-33-15-19-35-17-13-31-9-5-21(27)28/h4-19H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLCVIGYIBUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125127
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-bis(PEG3-acid)

CAS RN

2055023-35-1
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055023-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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